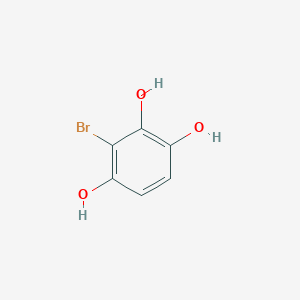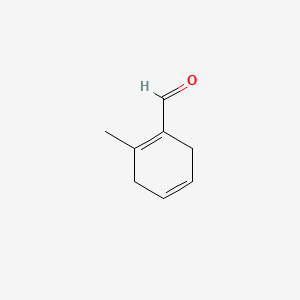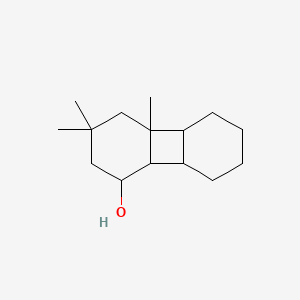
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- is a chemical compound with the molecular formula C15H26O It is a derivative of biphenyl, characterized by the presence of a hydroxyl group and multiple methyl groups
Vorbereitungsmethoden
The synthesis of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- involves several steps. One common synthetic route includes the hydrogenation of biphenyl derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out under high pressure and temperature to achieve the desired product. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The hydroxyl group in 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of halides or esters.
Wissenschaftliche Forschungsanwendungen
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- can be compared with other similar compounds, such as:
Biphenyl: A simpler aromatic compound without the hydroxyl and methyl groups.
Phenol: Contains a hydroxyl group attached to a benzene ring but lacks the biphenyl structure.
Cyclohexanol: A saturated cyclic alcohol with a similar hydroxyl group but different structural features.
The uniqueness of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- lies in its combination of a biphenyl core with multiple methyl groups and a hydroxyl group, providing distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
64394-19-0 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
3,3,4a-trimethyl-1,2,4,4b,5,6,7,8,8a,8b-decahydrobiphenylen-1-ol |
InChI |
InChI=1S/C15H26O/c1-14(2)8-12(16)13-10-6-4-5-7-11(10)15(13,3)9-14/h10-13,16H,4-9H2,1-3H3 |
InChI-Schlüssel |
DGSPVRDUQBYTCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2C3CCCCC3C2(C1)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
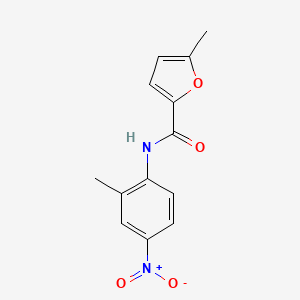
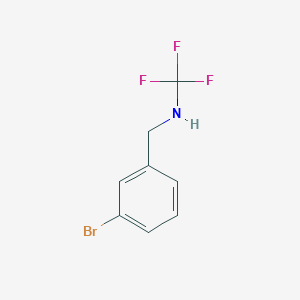
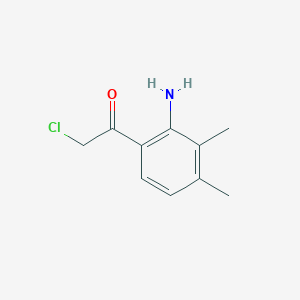
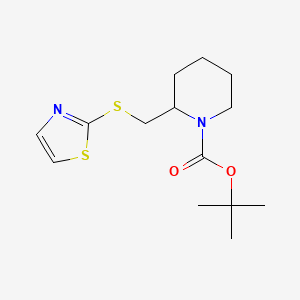
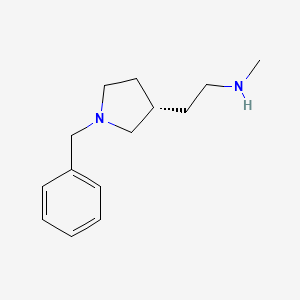
![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
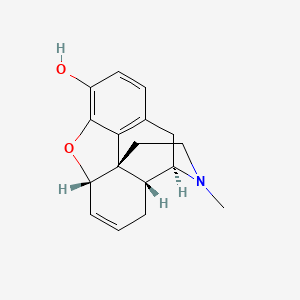
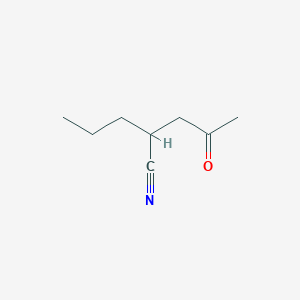


![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
